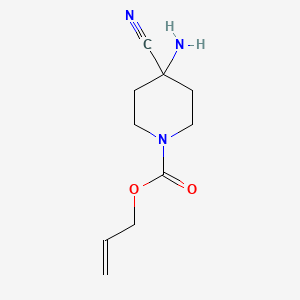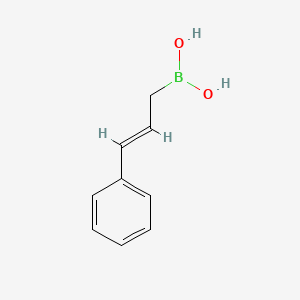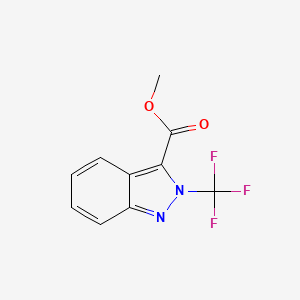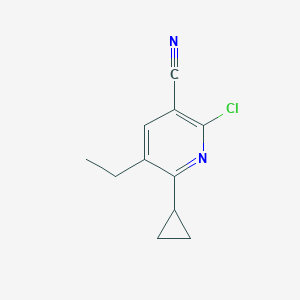
2-Chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile is a chemical compound with the molecular formula C11H11ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile typically involves the chlorination of a pyridine derivative followed by the introduction of cyclopropyl and ethyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions in controlled environments. These methods are designed to optimize the yield and minimize the production of by-products. The use of advanced technologies and equipment ensures the efficient and safe production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile include:
- 2-Chloro-3-pyridinecarbonitrile
- 2-Chloro-5-ethylpyridine
- 2-Chloro-6-cyclopropylpyridine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of structural features, such as the presence of both cyclopropyl and ethyl groups. This unique structure may confer specific chemical and biological properties that are not observed in other related compounds.
Properties
Molecular Formula |
C11H11ClN2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
2-chloro-6-cyclopropyl-5-ethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H11ClN2/c1-2-7-5-9(6-13)11(12)14-10(7)8-3-4-8/h5,8H,2-4H2,1H3 |
InChI Key |
URQWTOPPMAPVRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1C2CC2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-({[2-(4-Bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-1-one](/img/structure/B15297533.png)
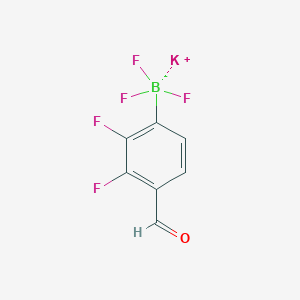
![1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride](/img/structure/B15297542.png)
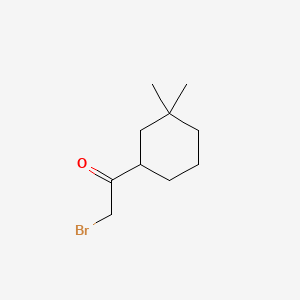
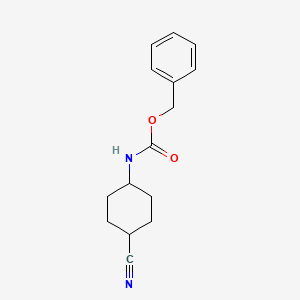
![2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15297551.png)
![2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid](/img/structure/B15297558.png)

